N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide
Description
N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-bromoindole moiety linked to a benzyl-piperidine group via an acetamide bridge. This compound is of interest in medicinal chemistry due to the pharmacophoric relevance of indole and piperidine motifs in central nervous system (CNS) drug development, particularly for targeting enzymes like monoamine oxidases (MAOs) and cholinesterases (AChE/BChE) .
Properties
Molecular Formula |
C22H24BrN3O |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-(5-bromoindol-1-yl)acetamide |
InChI |
InChI=1S/C22H24BrN3O/c23-19-6-7-21-18(14-19)8-13-26(21)16-22(27)24-20-9-11-25(12-10-20)15-17-4-2-1-3-5-17/h1-8,13-14,20H,9-12,15-16H2,(H,24,27) |
InChI Key |
OISVMEVNSOKNNU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)CN2C=CC3=C2C=CC(=C3)Br)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acylation Reaction: The brominated indole is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate 2-(5-bromo-1H-indol-1-yl)acetyl chloride.
Formation of the Piperidine Derivative: The piperidine derivative is synthesized by reacting piperidine with benzyl chloride to form N-benzylpiperidine.
Coupling Reaction: The final step involves the coupling of the piperidine derivative with the acylated indole intermediate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis with Similar Acetamide Derivatives
Structural Analogues with Indole and Bromine Substituents
2-(5-Bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide (Compound Y043-0975)
- Substituents : Phenylethyl group instead of benzyl-piperidine.
- Key Features: Shares the 5-bromoindole core and acetamide linker.
N-(4-Acetamido-3,5-dichlorobenzyl)-2-(5-bromo-1H-indol-1-yl)acetamide (Compound 22)
- Substituents : 4-Acetamido-3,5-dichlorobenzyl group.
- Key Features : Higher molecular weight (509.9 g/mol) due to halogenation (Cl, Br) and additional acetamide.
- Synthesis : 37.5% yield; characterized by ¹H-NMR (δ 7.68 ppm for indole proton) and ESI-MS .
- Implications : Halogenation may improve metabolic stability but increase lipophilicity, affecting blood-brain barrier permeability.
Functional Analogues Targeting MAO and Cholinesterase Enzymes
MAO-A Inhibitors
- Example: N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide.
- Activity : IC₅₀ = 0.028 µM with 50-fold selectivity for MAO-A over MAO-B.
- Comparison : The benzyl-piperidine group in the target compound may confer similar selectivity due to steric and electronic interactions with MAO-A’s substrate cavity .
Dual MAO-B/BChE Inhibitors
- Example: (R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide.
- Activity : Exhibits polypharmacological inhibition of MAO-B and BChE, relevant for neurodegenerative diseases.
Substituent Effects on Physicochemical and Crystallographic Properties
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a)
- Key Data : X-ray crystallography reveals bond length (C(9)-N(1) = 1.376 Å) and angle (C(9)-N(1)-C(19) = 124.87°).
- Implications : The acetamide linker’s geometry is critical for maintaining bioactive conformations. The target compound’s benzyl-piperidine group may introduce torsional strain, affecting receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
